molecular formula C9H11BrN2O B2805826 4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde CAS No. 2054953-16-9

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde

Cat. No. B2805826
M. Wt: 243.104
InChI Key: SAXSBTVTTNCIOR-UHFFFAOYSA-N
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Description

“4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C8H11BrN2 . It has a molecular weight of 215.09 . This compound is a pyrazole derivative .


Synthesis Analysis

The synthesis of pyrazole derivatives like “4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with various compounds to form new derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde” include a molecular weight of 215.09 . The InChI Code is 1S/C8H11BrN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 .

Future Directions

The future directions for “4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde” could involve its use in the synthesis of more complex compounds and in various fields of science due to the increasing popularity of pyrazoles . It could also be used in the development of new drugs and other bioactive compounds .

properties

IUPAC Name

4-bromo-2-cyclopentylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXSBTVTTNCIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde

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